molecular formula C22H19N7S B12694014 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile CAS No. 84425-43-4

2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

Cat. No.: B12694014
CAS No.: 84425-43-4
M. Wt: 413.5 g/mol
InChI Key: CUQJFZXXXTYBNZ-UHFFFAOYSA-N
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Description

EINECS 282-800-1, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3 \text{CH}_3\ CH3​ 

Biological Activity

The compound 2-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile , also known by its CAS Number 84425-43-4 , is an azo compound characterized by a complex structure that includes thiophene and cyano groups. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C22_{22}H19_{19}N7_7S
  • Molecular Weight : 413.498 g/mol
  • Density : 1.24 g/cm³
  • Boiling Point : 686.5 °C at 760 mmHg
  • Flash Point : 369 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in terms of its antimicrobial , anticancer , and antioxidant properties . The following sections summarize relevant findings from various studies.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on related azo compounds indicate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
Azo derivativeB. subtilis, E. coli, S. aureus

Anticancer Activity

The anticancer potential of thiophene-based compounds has been documented extensively. In particular, derivatives similar to the target compound have demonstrated cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent activity .

Cell LineCompoundIC50 (µM)Reference
PC3A310
MCF-7A310
HT-29A312

Antioxidant Properties

Antioxidant activity is another notable aspect of the biological profile of this compound. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies

  • Antibacterial Screening : A study synthesized a series of thiophene derivatives and evaluated their antibacterial properties. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity, particularly in compounds with hydroxyl substituents .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various quinazolinone derivatives against cancer cell lines. The study highlighted that structural modifications could lead to improved potency, suggesting a similar approach could be beneficial for the target compound .

Properties

CAS No.

84425-43-4

Molecular Formula

C22H19N7S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile

InChI

InChI=1S/C22H19N7S/c1-2-29(14-6-13-23)20-11-9-19(10-12-20)26-28-22-17(16-24)15-21(30-22)27-25-18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,14H2,1H3

InChI Key

CUQJFZXXXTYBNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N

Origin of Product

United States

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